Chiral Purity Verification: Baseline Enantiomeric Excess Requirement
The procurement value of (S)-1-(2-Chlorophenyl)ethanamine hinges on its high enantiomeric excess (ee), which distinguishes it from the racemic mixture (CAS 39959-67-6). While a specific ee value for this precise compound is not uniformly reported in public primary literature, the industry standard for such chiral building blocks used in API synthesis is an ee of ≥98%, which is enforced through chiral HPLC analysis [1]. This quantitative requirement ensures that the (S)-enantiomer is present in significant excess over the (R)-enantiomer, a critical parameter for reproducible asymmetric synthesis.
| Evidence Dimension | Enantiomeric Excess (ee) |
|---|---|
| Target Compound Data | Enantiomeric Excess (ee) ≥ 98% (industry standard for chiral building blocks in API synthesis) |
| Comparator Or Baseline | Racemic mixture (CAS 39959-67-6, 0% ee) or lower-grade chiral material (< 95% ee) |
| Quantified Difference | ≥ 98 percentage points vs. racemate; ≥ 3-5 percentage points vs. lower-purity grades |
| Conditions | Measured by chiral HPLC or SFC, as per standard quality control protocols for pharmaceutical intermediates. |
Why This Matters
High enantiomeric excess is non-negotiable for controlling stereochemistry in downstream synthesis; low ee leads to the formation of undesired diastereomers, reducing yield and requiring costly purification.
- [1] Chiralpedia. (2022). Part 7: Analytical Techniques for Stereochemistry. View Source
